Nelipepimut-S, also known as E75, is a synthetic peptide derived from the extracellular domain of the human epidermal growth factor receptor 2 (HER2) protein. Specifically, it comprises the amino acid sequence corresponding to residues 369 to 377 of HER2. This nonapeptide is notable for its ability to elicit a specific immune response against HER2-expressing tumors, particularly in breast cancer patients. It is classified as an immunogenic peptide and has been extensively studied for its potential application in cancer immunotherapy, particularly as a vaccine to prevent recurrence in patients who have undergone standard treatment for breast cancer .
The primary chemical reaction involving nelipepimut-S occurs during its synthesis through solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain, facilitating the formation of peptide bonds. The final product is cleaved from the resin and purified to achieve high purity levels, which are crucial for its immunogenic properties . Additionally, nelipepimut-S is often combined with immunoadjuvants such as granulocyte-macrophage colony-stimulating factor (GM-CSF), enhancing its efficacy by promoting a stronger immune response against HER2-expressing cells .
Nelipepimut-S has demonstrated significant biological activity as an immunotherapeutic agent. It specifically targets the HER2 antigen, which is overexpressed in various breast cancers. Clinical studies have shown that vaccination with nelipepimut-S can induce robust HER2-specific immune responses characterized by increased cytotoxic T lymphocyte activity and delayed-type hypersensitivity reactions . These immune responses are crucial for recognizing and eliminating tumor cells that express the HER2 antigen.
The synthesis of nelipepimut-S involves several key steps:
Nelipepimut-S has primarily been explored as a therapeutic vaccine for breast cancer patients who are at high risk of recurrence following standard treatments such as surgery and chemotherapy. Its applications include:
Interaction studies involving nelipepimut-S primarily focus on its combination with immunoadjuvants and other therapeutic agents. Research indicates that when combined with GM-CSF, nelipepimut-S enhances the activation and proliferation of T cells specific to HER2, leading to improved immune responses compared to controls without the peptide . Furthermore, studies have assessed its safety and tolerability when used alongside trastuzumab, revealing no significant increase in adverse events compared to control groups receiving placebo .
Several compounds share similarities with nelipepimut-S regarding their structure and application in cancer immunotherapy. Below is a comparison highlighting their unique features:
Compound Name | Source | Unique Features |
---|---|---|
Trastuzumab | Monoclonal antibody | Targets HER2 directly; used for treatment rather than prevention. |
Pertuzumab | Monoclonal antibody | Binds to a different epitope on HER2; often used in combination with trastuzumab. |
Lapatinib | Tyrosine kinase inhibitor | Inhibits HER2 signaling pathways; not an immune-based therapy. |
E75 (Nelipepimut-S) | Synthetic peptide | Specifically designed to elicit an immune response against HER2; used as a vaccine. |
Nelipepimut-S stands out due to its role as an active immunotherapy agent rather than merely targeting HER2 through inhibition or direct binding like monoclonal antibodies.